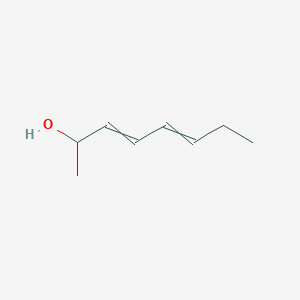

3,5-Octadien-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

69668-82-2 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

(3E,5E)-octa-3,5-dien-2-ol |

InChI |

InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h4-9H,3H2,1-2H3/b5-4+,7-6+ |

InChI Key |

RQQKJGCMOJSSOV-YTXTXJHMSA-N |

SMILES |

CCC=CC=CC(C)O |

Isomeric SMILES |

CC/C=C/C=C/C(C)O |

Canonical SMILES |

CCC=CC=CC(C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 3,5-Octadien-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Octadien-2-ol is an organic compound with the molecular formula C₈H₁₄O. As a dienol, its structure contains two carbon-carbon double bonds and a hydroxyl group.[1] The conjugated diene system and the secondary allylic alcohol functionality impart a unique reactivity profile to this molecule, making it a subject of interest in various chemical syntheses. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, with a focus on the (3E,5E)-stereoisomer, which is a commonly cited form.[1] It is intended to serve as a technical resource for researchers and professionals in drug development and other scientific fields.

Physical Properties

Experimentally determined physical property data for this compound is limited in publicly available literature. The data presented below is a combination of predicted values and experimental data for the closely related compound, (E,E)-3,5-octadien-2-one, which can offer an approximation.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O | [1] |

| Molecular Weight | 126.20 g/mol | [1] |

| CAS Number | 69668-82-2 | |

| Boiling Point (estimated) | 185-186 °C at 760 mmHg (for (E,E)-3,5-octadien-2-one) | [2] |

| Melting Point | Not available | |

| Density (estimated) | 0.880-0.890 g/cm³ at 20°C (for (E,E)-3,5-octadien-2-one) | [2] |

| Water Solubility (estimated) | 1624 mg/L at 25°C (for (E,Z)-3,5-octadien-2-one) | [3] |

| LogP (o/w) (estimated) | 1.770 (for (E,E)-3,5-octadien-2-one) | [2] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its two primary functional groups: the conjugated diene and the secondary allylic alcohol.

3.1. Reactivity of the Conjugated Diene

The conjugated system of double bonds makes this compound susceptible to electrophilic addition reactions. These reactions can proceed via 1,2- or 1,4-addition mechanisms, leading to a mixture of products. The conjugated diene can also participate in pericyclic reactions, most notably the Diels-Alder reaction, where it can act as the diene component.

3.2. Reactivity of the Allylic Alcohol

The secondary alcohol group can undergo typical alcohol reactions such as:

-

Oxidation: Oxidation of the secondary alcohol can yield the corresponding ketone, 3,5-octadien-2-one.

-

Esterification: Reaction with carboxylic acids or their derivatives will form esters.

-

Etherification: Formation of ethers is possible under appropriate conditions.

The allylic position of the alcohol enhances the reactivity of the C-O bond, making it more susceptible to substitution reactions. The stability of the resulting allylic carbocation, cation, or radical intermediates plays a crucial role in these transformations.[4]

3.3. Stability and Storage

As a diene, this compound may be prone to polymerization, especially in the presence of light, heat, or radical initiators. As a volatile organic compound, it should be handled in a well-ventilated area to avoid the accumulation of flammable vapors.[5][6][7][8] It is recommended to store this compound in a cool, dark place in a tightly sealed container under an inert atmosphere to prevent degradation.

Experimental Protocols

4.1. Synthesis: Reduction of (3E,5E)-3,5-Octadien-2-one (Representative Protocol)

A common method for the synthesis of secondary alcohols is the reduction of the corresponding ketone.

-

Materials: (3E,5E)-3,5-Octadien-2-one, Sodium borohydride (NaBH₄), Methanol, Diethyl ether, Saturated aqueous ammonium chloride (NH₄Cl) solution, Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

Dissolve (3E,5E)-3,5-Octadien-2-one in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride to the stirred solution.

-

After the addition is complete, allow the reaction to stir at 0°C for 1 hour and then at room temperature for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

4.2. Purification: Flash Column Chromatography (Representative Protocol)

Flash column chromatography is a standard technique for the purification of moderately polar organic compounds.[9][10][11][12][13]

-

Materials: Crude this compound, Silica gel, Hexane, Ethyl acetate, Thin Layer Chromatography (TLC) plates, TLC chamber, UV lamp.

-

Procedure:

-

Determine an appropriate eluent system by running TLC plates of the crude product with varying ratios of hexane and ethyl acetate. An ideal solvent system will give the desired product an Rf value of approximately 0.3.

-

Pack a glass column with silica gel slurried in the chosen eluent system.

-

Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

-

Elute the column with the chosen solvent system, collecting fractions in test tubes.

-

Monitor the fractions by TLC to identify those containing the purified product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

-

4.3. Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) (Representative Protocol)

GC-MS is a powerful technique for the separation and identification of volatile organic compounds.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms) or a polar column (e.g., HP-INNOWAX) is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program (example):

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp to 150°C at 5°C/min.

-

Ramp to 230°C at 10°C/min, hold for 5 minutes.

-

-

Injector Temperature: 250°C.

-

MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-300.

-

Sample Preparation: Dilute a small amount of the purified this compound in a suitable solvent (e.g., dichloromethane or diethyl ether) before injection.

Spectroscopic Data

The following tables present predicted ¹H and ¹³C NMR data for (3E,5E)-3,5-Octadien-2-ol. These predictions can aid in the structural confirmation of the synthesized compound.

Table 2: Predicted ¹H NMR Spectral Data for (3E,5E)-3,5-Octadien-2-ol

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (CH₃-C2) | ~1.2 | Doublet | ~6.5 |

| H2 (CH-OH) | ~4.1 | Multiplet | - |

| H3 | ~5.6 | Doublet of Doublets | J(H3,H4) ≈ 15, J(H3,H2) ≈ 6 |

| H4 | ~6.1 | Multiplet | - |

| H5 | ~5.8 | Multiplet | - |

| H6 | ~5.5 | Multiplet | - |

| H7 (CH₂-C6) | ~2.1 | Quintet | J(H7,H8) ≈ 7.5, J(H7,H6) ≈ 7 |

| H8 (CH₃-C7) | ~1.0 | Triplet | ~7.5 |

Note: Predicted values may vary depending on the solvent and other experimental conditions.

Table 3: Predicted ¹³C NMR Spectral Data for (3E,5E)-3,5-Octadien-2-ol

| Carbon | Chemical Shift (ppm) |

| C1 | ~23 |

| C2 | ~68 |

| C3 | ~130 |

| C4 | ~135 |

| C5 | ~128 |

| C6 | ~132 |

| C7 | ~25 |

| C8 | ~13 |

Note: Predicted values may vary depending on the solvent and other experimental conditions.

Visualizations

6.1. Experimental Workflow: Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of this compound as described in the representative protocols.

Caption: Synthesis and Purification Workflow for this compound.

6.2. Logical Relationship: Reactivity of Functional Groups

This diagram shows the relationship between the functional groups of this compound and its potential chemical transformations.

Caption: Reactivity Pathways of this compound.

References

- 1. This compound | 69668-82-2 | Benchchem [benchchem.com]

- 2. (E,E)-3,5-octadien-2-one, 30086-02-3 [thegoodscentscompany.com]

- 3. (E,Z)-3,5-octadien-2-one, 4173-41-5 [thegoodscentscompany.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. assurityconsulting-uat.stage.host100.co.uk [assurityconsulting-uat.stage.host100.co.uk]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. Khan Academy [khanacademy.org]

Spectroscopic Profile of 3,5-Octadien-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Octadien-2-ol (CAS No: 69668-82-2), a dienol with significance in flavor and fragrance chemistry, as well as a potential chiral building block in organic synthesis. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines general experimental protocols for their acquisition, and presents a logical workflow for spectroscopic analysis.

Core Spectroscopic Data

The spectroscopic data for this compound is summarized below. It is important to note that while Infrared and Mass Spectrometry data are based on experimental findings, the Nuclear Magnetic Resonance data are predicted values and should be used as a reference pending experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for (3E,5E)-3,5-Octadien-2-ol. These predictions are valuable for the structural elucidation and verification of the compound.

Table 1: Predicted ¹H NMR Data for (3E,5E)-3,5-Octadien-2-ol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (-CH₃) | ~1.2 | Doublet | J(H1,H2) ≈ 6.5 |

| H2 (-CHOH) | ~4.0-4.2 | Multiplet | - |

| H3 (=CH-) | ~5.5-5.7 | Doublet of doublets | J(H3,H4) ≈ 15, J(H3,H2) ≈ 6 |

| H4 (=CH-) | ~6.0-6.2 | Multiplet | - |

| H5 (=CH-) | ~5.7-5.9 | Multiplet | - |

| H6 (=CH-) | ~5.4-5.6 | Multiplet | - |

| H7 (-CH₂-) | ~2.0-2.2 | Quintet | J(H7,H8) ≈ 7.5, J(H7,H6) ≈ 7 |

| H8 (-CH₃) | ~1.0 | Triplet | J(H8,H7) ≈ 7.5 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Table 2: Predicted ¹³C NMR Data for (3E,5E)-3,5-Octadien-2-ol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (-CH₃) | ~23 |

| C2 (-CHOH) | ~68 |

| C3 (=CH-) | ~130 |

| C4 (=CH-) | ~135 |

| C5 (=CH-) | ~128 |

| C6 (=CH-) | ~132 |

| C7 (-CH₂-) | ~25 |

| C8 (-CH₃) | ~13 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Experimental data from the analysis of samples containing this compound have identified key absorption bands characteristic of its functional groups.[1][2]

Table 3: Experimental Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3412 | Strong, Broad | O-H stretch (alcohol) |

| ~2922 | Strong | C-H stretch (aliphatic) |

| ~1645 | Medium | C=C stretch (conjugated diene) |

| ~1020 | Strong | C-O stretch (secondary alcohol) |

Mass Spectrometry (MS)

This compound has been identified in various natural products through Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4][5][6][7] The compound has a molecular formula of C₈H₁₄O and a molecular weight of approximately 126.20 g/mol .[8] While full mass spectra are not widely published, its identification in these studies confirms its amenability to GC-MS analysis. The fragmentation pattern is expected to be characteristic of unsaturated alcohols.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol |

| Identification Method | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Retention Index (RI) | 1038-1060 (on non-polar columns)[3][5][9] |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition : Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation : For a neat liquid sample, a drop of this compound can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, Attenuated Total Reflectance (ATR) is a suitable technique where a drop of the liquid is placed directly on the ATR crystal.[10][11][12]

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates or ATR crystal should be acquired and subtracted from the sample spectrum.

-

Data Analysis : Identify characteristic absorption bands and assign them to the corresponding functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, hexane).[13] For complex matrices, headspace solid-phase microextraction (SPME) can be employed to isolate and concentrate the volatile analyte.[14][15]

-

Instrumentation : Use a gas chromatograph coupled to a mass spectrometer. A non-polar capillary column (e.g., DB-5ms or equivalent) is typically suitable for the separation of this compound.

-

GC Conditions :

-

Injector Temperature : 250 °C

-

Carrier Gas : Helium at a constant flow rate.

-

Oven Temperature Program : Start at a low temperature (e.g., 40-50 °C), hold for a few minutes, then ramp up to a final temperature of around 250 °C. The specific program should be optimized for the best separation.

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from m/z 35 to 350.

-

Ion Source Temperature : 230 °C

-

-

Data Analysis : Identify the peak corresponding to this compound based on its retention time and compare the resulting mass spectrum with library data for confirmation.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of a compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of Odor-Active Compounds from Gryllus bimaculatus Using Gas Chromatography-Mass Spectrometry-Olfactometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Food Science of Animal Resources [kosfaj.org]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Changes in the Volatile Flavor Substances, the Non-Volatile Components, and the Antioxidant Activity of Poria cocos during Different Drying Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigating potential freshness indicators for packaged oysters through multivariate statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 69668-82-2 | Benchchem [benchchem.com]

- 9. mdpi-res.com [mdpi-res.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. ijpsonline.com [ijpsonline.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. perfumerflavorist.com [perfumerflavorist.com]

The Enantioselective Landscape of 3,5-Octadien-2-ol: A Technical Guide to Unraveling Isomeric Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Octadien-2-ol is a structurally intriguing secondary alcohol containing conjugated double bonds, a chiral center, and the potential for multiple stereoisomers. While this compound has been identified in various natural sources, a comprehensive understanding of the distinct biological activities of its isomers is largely absent from publicly available literature. This technical guide outlines a systematic approach to investigating the biological activity of this compound isomers. It provides a foundational understanding of the potential isomers, proposes a framework for their biological evaluation, details hypothetical experimental protocols, and offers templates for data presentation and pathway visualization. This document serves as a roadmap for researchers aiming to explore the therapeutic potential of this and other chiral compounds.

Introduction to this compound and Its Isomeric Complexity

This compound is a C8 aliphatic alcohol characterized by two conjugated double bonds at positions 3 and 5, and a hydroxyl group at position 2. This structure gives rise to significant isomeric diversity.

-

Geometric Isomerism: The two double bonds can each exist in an E (trans) or Z (cis) configuration, leading to four possible geometric isomers:

-

(3E,5E)-3,5-Octadien-2-ol

-

(3E,5Z)-3,5-Octadien-2-ol

-

(3Z,5E)-3,5-Octadien-2-ol

-

(3Z,5Z)-3,5-Octadien-2-ol

-

-

Stereoisomerism: The carbon atom at position 2 is a chiral center, meaning it can exist in two enantiomeric forms: (R)- and (S)-.

Therefore, a total of eight stereoisomers of this compound are theoretically possible. The (3E,5E) configuration has been documented in natural sources[1]. The distinct three-dimensional arrangement of each isomer can lead to differential interactions with biological macromolecules, resulting in varied pharmacological and toxicological profiles. The principle that stereochemistry critically influences biological activity is well-established, with different enantiomers of a drug often exhibiting unique therapeutic effects and side-effect profiles.

Framework for Biological Evaluation

Given the lack of specific data on this compound, a tiered screening approach is recommended to elucidate the biological activity of its isomers.

Hypothetical Quantitative Data Presentation

The following table is a template for summarizing hypothetical cytotoxicity data for the different isomers of this compound across various cell lines.

| Isomer | Cell Line | Assay Type | CC50 (µM) ± SD | Selectivity Index (SI) |

| (2R, 3E, 5E) | HL-60 | MTT | 15.2 ± 1.8 | 4.1 |

| (2S, 3E, 5E) | HL-60 | MTT | 62.8 ± 5.4 | 1.1 |

| (2R, 3Z, 5Z) | HL-60 | MTT | > 100 | - |

| (2S, 3Z, 5Z) | HL-60 | MTT | > 100 | - |

| (2R, 3E, 5E) | HCT-116 | MTT | 25.7 ± 2.1 | 2.4 |

| (2S, 3E, 5E) | HCT-116 | MTT | 88.1 ± 7.9 | 0.7 |

| (2R, 3Z, 5Z) | HCT-116 | MTT | > 100 | - |

| (2S, 3Z, 5Z) | HCT-116 | MTT | > 100 | - |

| (2R, 3E, 5E) | HGF (non-malignant) | MTT | 62.3 ± 4.5 | - |

| (2S, 3E, 5E) | HGF (non-malignant) | MTT | 65.1 ± 6.2 | - |

CC50: 50% cytotoxic concentration. SI: Selectivity Index (CC50 in non-malignant cells / CC50 in malignant cells).

Detailed Experimental Protocols (Hypothetical)

This section provides a detailed, albeit hypothetical, protocol for a common in vitro assay to determine the cytotoxicity of the this compound isomers.

4.1. Cell Viability Assessment using the MTT Assay

Objective: To determine the concentration of each this compound isomer that inhibits the growth of a panel of human cancer cell lines by 50% (CC50).

Materials:

-

Human cancer cell lines (e.g., HL-60, HCT-116) and a non-malignant control cell line (e.g., HGF).

-

RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

This compound isomers, dissolved in DMSO to create stock solutions.

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (DMSO).

-

96-well microtiter plates.

-

Multi-channel pipette, incubator, and microplate reader.

Procedure:

-

Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Stock solutions of the this compound isomers are serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The medium from the cell plates is aspirated, and 100 µL of the medium containing the respective isomer concentrations is added to each well. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The CC50 values are determined by plotting the percentage of viability against the log of the isomer concentration and fitting the data to a sigmoidal dose-response curve.

Hypothetical Signaling Pathway

Should an isomer of this compound demonstrate significant cytotoxic activity, subsequent studies would be required to elucidate its mechanism of action. Below is a hypothetical signaling pathway diagram illustrating a potential mechanism involving the induction of apoptosis.

Conclusion and Future Directions

The biological activities of the stereoisomers of this compound remain a nascent field of study. Based on the foundational principles of stereopharmacology, it is highly probable that the different isomers will exhibit unique biological profiles. The experimental framework, data presentation templates, and hypothetical protocols provided in this guide are intended to serve as a robust starting point for the systematic evaluation of these compounds. Future research should focus on the chiral synthesis and separation of the individual isomers, followed by comprehensive in vitro and in vivo testing to unlock their full therapeutic potential. Such studies will be crucial in determining if any of the this compound isomers hold promise as novel drug candidates.

References

3,5-Octadien-2-ol molecular weight and formula

This document provides the core chemical properties of 3,5-Octadien-2-ol, focusing on its molecular formula and weight. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Properties

The fundamental quantitative data for this compound are summarized below. This dienol, characterized by an eight-carbon chain with two double bonds and a hydroxyl group, has a molecular formula of C₈H₁₄O[1][2][3]. Its structure leads to the potential for multiple stereoisomers, including geometric (E/Z) and optical (R/S) isomers[2].

| Property | Value | Unit | Source |

| Molecular Formula | C₈H₁₄O | - | [1][2][3][4] |

| Molecular Weight | 126.20 | g/mol | [2][4][5] |

| 126.1962 | g/mol | [3] | |

| Exact Mass | 126.104465066 | g/mol | [1][4] |

| IUPAC Name | (3E,5E)-octa-3,5-dien-2-ol | - | [4] |

| CAS Registry Number | 69668-82-2 | - | [1][3] |

Structural and Data Derivation

The molecular properties of a chemical compound are derived directly from its structure. The logical flow from the chemical name to its formula and mass is a foundational concept in chemistry.

Caption: Logical derivation of molecular weight from chemical nomenclature.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-Octadien-2-ol from 1,3,5-Octatriene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the synthesis of 3,5-octadien-2-ol, a valuable intermediate in organic synthesis, starting from the conjugated triene 1,3,5-octatriene. The primary method detailed is a two-step hydroboration-oxidation reaction, which offers a reliable route to the desired allylic alcohol. Alternative synthetic strategies, such as selective allylic oxidation, are also briefly discussed. This guide includes quantitative data tables, detailed experimental procedures, and visualizations of the reaction pathway and workflow to aid in the successful execution of this synthesis.

Introduction

This compound is a chiral allylic alcohol with significant potential as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Its conjugated diene system and secondary alcohol functionality make it a versatile synthon for various carbon-carbon and carbon-heteroatom bond-forming reactions. The synthesis of this molecule from readily available starting materials is, therefore, of considerable interest to the synthetic chemistry community.

While several synthetic strategies can be envisioned for the preparation of this compound from 1,3,5-octatriene, the most direct and well-precedented approach involves a hydroboration-oxidation sequence. This method is known for its high efficiency and predictable regioselectivity in the hydration of alkenes. In the context of conjugated systems like 1,3,5-octatriene, the regiochemical outcome of the hydroboration step is crucial for obtaining the desired product. The reaction proceeds in an anti-Markovnikov manner, where the hydroxyl group is ultimately placed on the less substituted carbon of a double bond.

Other potential, though less direct, synthetic routes include the selective allylic oxidation of 1,3,5-octatriene using reagents like selenium dioxide, or a multi-step sequence involving 1,6-halogenation followed by nucleophilic substitution. These methods, however, often present challenges in controlling regioselectivity and may lead to a mixture of products.

This application note will focus on the detailed protocol for the hydroboration-oxidation of 1,3,5-octatriene to yield this compound.

Reaction Scheme and Mechanism

The synthesis of this compound from 1,3,5-octatriene via hydroboration-oxidation proceeds in two distinct steps:

-

Hydroboration: The syn-addition of a borane reagent (e.g., borane-tetrahydrofuran complex, BH₃·THF) across one of the double bonds of 1,3,5-octatriene.

-

Oxidation: The subsequent oxidation of the resulting organoborane intermediate with an oxidizing agent, typically hydrogen peroxide (H₂O₂) in the presence of a base (e.g., sodium hydroxide, NaOH), to yield the final alcohol product.

The regioselectivity of the hydroboration step is governed by both steric and electronic factors, with the boron atom preferentially adding to the less sterically hindered carbon atom of the double bond. In the case of 1,3,5-octatriene, addition to the terminal C1-C2 double bond is expected to be favored, leading to the desired this compound upon oxidation.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from 1,3,5-octatriene on a laboratory scale.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 1,3,5-Octatriene | 95% | Sigma-Aldrich |

| Borane-tetrahydrofuran complex | 1.0 M solution in THF | Sigma-Aldrich |

| Tetrahydrofuran (THF), anhydrous | ≥99.9%, inhibitor-free | Sigma-Aldrich |

| Sodium hydroxide (NaOH) | 3 M aqueous solution | Fisher Scientific |

| Hydrogen peroxide (H₂O₂) | 30% aqueous solution | Fisher Scientific |

| Diethyl ether (Et₂O), anhydrous | ≥99.7% | Sigma-Aldrich |

| Saturated sodium chloride solution (Brine) | N/A | In-house |

| Anhydrous magnesium sulfate (MgSO₄) | N/A | Fisher Scientific |

3.2. Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Septum and needles

-

Syringes

-

Ice bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard glassware for workup and purification

3.3. Procedure

Step 1: Hydroboration

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a septum, add 1,3,5-octatriene (5.41 g, 50 mmol).

-

Dissolve the 1,3,5-octatriene in 20 mL of anhydrous THF.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add 1.0 M borane-tetrahydrofuran complex (18.3 mL, 18.3 mmol) to the stirred solution via syringe over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.

-

Remove the ice bath and let the reaction warm to room temperature, stirring for another 2 hours.

Step 2: Oxidation

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly and carefully add 3 M aqueous sodium hydroxide solution (10 mL) to the flask.

-

Following the base addition, add 30% aqueous hydrogen peroxide (10 mL) dropwise, ensuring the internal temperature does not exceed 25 °C.

-

After the addition of hydrogen peroxide is complete, remove the ice bath and stir the mixture vigorously at room temperature for 4 hours.

Step 3: Workup and Purification

-

Transfer the reaction mixture to a 250 mL separatory funnel.

-

Add 50 mL of diethyl ether and 50 mL of water. Shake well and separate the layers.

-

Extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the combined organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactant Quantities | |

| 1,3,5-Octatriene | 5.41 g (50 mmol) |

| BH₃·THF (1.0 M) | 18.3 mL (18.3 mmol) |

| NaOH (3 M) | 10 mL |

| H₂O₂ (30%) | 10 mL |

| Product Information | |

| Product Name | This compound |

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol |

| Theoretical Yield | 6.31 g |

| Expected Results | |

| Typical Isolated Yield | 70-85% |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | ~75-77 °C at 10 mmHg |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) δ | 5.5-6.5 (m, 4H), 4.2 (m, 1H), 2.0 (q, 2H), 1.25 (d, 3H), 0.9 (t, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ | 135.1, 132.8, 129.5, 128.2, 68.5, 25.5, 23.4, 13.8 |

| IR (neat) ν | 3350 (br), 2965, 2930, 1650, 985 cm⁻¹ |

| Mass Spec (EI) m/z | 126 (M⁺), 111, 93, 81, 67, 43 |

Safety Precautions

-

1,3,5-Octatriene is flammable. Handle in a well-ventilated fume hood away from ignition sources.

-

Borane-tetrahydrofuran complex is a flammable liquid and is corrosive. It reacts violently with water. Handle with care under an inert atmosphere.

-

Hydrogen peroxide (30%) is a strong oxidizing agent and can cause severe skin burns. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

The reaction should be performed in a well-ventilated fume hood.

Conclusion

The hydroboration-oxidation of 1,3,5-octatriene provides an effective and reliable method for the synthesis of this compound. The protocol detailed in this application note is designed to be straightforward and reproducible for researchers in academic and industrial settings. Careful control of reaction conditions, particularly temperature, is essential for achieving high yields and purity. The resulting this compound is a versatile intermediate that can be utilized in a wide range of synthetic applications.

Application Notes and Protocols for the Enantioselective Synthesis of 3,5-Octadien-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 3,5-octadien-2-ol, a chiral divinyl carbinol. The synthesis is primarily achieved through the asymmetric coupling of a C5-diene component and a C3-aldehyde component, utilizing transition metal catalysis. Key methodologies, including Ruthenium- and Nickel-catalyzed reductive couplings, are presented with representative protocols. Furthermore, a comprehensive protocol for the determination of enantiomeric excess (% ee) using Mosher's ester analysis by ¹H NMR spectroscopy is detailed. All quantitative data is summarized for comparative analysis, and key processes are illustrated with diagrams generated using Graphviz to ensure clarity for researchers in organic synthesis and drug development.

Introduction

Chiral divinyl carbinols, such as this compound, are valuable building blocks in organic synthesis due to the versatile reactivity of their functional groups. The presence of a stereocenter and two olefinic moieties allows for a wide range of subsequent stereoselective transformations, making them important precursors for the synthesis of complex natural products and pharmaceuticals. The enantioselective synthesis of these molecules is of paramount importance, as the biological activity of chiral compounds is often dependent on their absolute stereochemistry.

The most convergent and effective strategies for the asymmetric synthesis of this compound involve the catalytic addition of a nucleophilic 1,3-diene precursor to an aldehyde. Transition metal catalysis, particularly with ruthenium and nickel complexes bearing chiral ligands, has emerged as a powerful tool for achieving high enantioselectivity in these transformations. These methods offer a direct route to the desired chiral alcohol from readily available starting materials like 1,3-pentadiene and acetaldehyde.

This document outlines generalized protocols based on established literature for similar transformations, providing a practical guide for the synthesis and stereochemical analysis of this compound.

Reaction Principle and Logical Workflow

The core transformation is the enantioselective addition of a nucleophilic five-carbon diene unit to the carbonyl carbon of a three-carbon aldehyde. This can be achieved through various catalytic cycles. A generalized workflow is presented below.

Caption: Logical workflow for the synthesis and analysis of this compound.

Data Presentation: Performance of Catalytic Systems

The following table summarizes representative data for enantioselective couplings of dienes and aldehydes, analogous to the synthesis of this compound. This data is compiled from various literature sources to provide a comparative overview of different catalytic systems.

| Catalyst System | Chiral Ligand | Diene | Aldehyde | Yield (%) | ee (%) | Reference Type |

| [RuH₂(CO)(PPh₃)₃] | (S)-SEGPHOS | Butadiene | Benzaldehyde | 85 | 95 | Ruthenium-Catalyzed Hydrohydroxyalkylation |

| [RuH₂(CO)(PPh₃)₃] | (R)-BINAP | Isoprene | 4-Methoxybenzaldehyde | 78 | 92 | Ruthenium-Catalyzed Transfer Hydrogenation |

| Ni(cod)₂ | VAPOL-phosphoramidite | Methyl sorbate | Benzaldehyde | 90 | 94 | Nickel-Catalyzed Reductive Coupling[1] |

| Ni(cod)₂ | Spiro-phosphoramidite | 1,4-Diphenylbutadiene | 4-Chlorobenzaldehyde | 88 | 91 | Nickel-Catalyzed Reductive Coupling |

| [Ir(cod)Cl]₂ | (R)-Cl,MeO-BIPHEP | Allyl acetate | 4-Nitrobenzaldehyde | 91 | 98 | Iridium-Catalyzed Transfer Hydrogenation |

| Co(acac)₂ | Chiral Diphosphine | 1,3-Enyne | N-sulfonyl imine | up to 96 | >99 | Cobalt-Catalyzed Reductive Coupling |

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed Enantioselective Reductive Coupling

This protocol is a representative procedure for the synthesis of chiral divinyl carbinols based on ruthenium-catalyzed transfer hydrogenation methodologies.

Materials:

-

[RuH₂(CO)(PPh₃)₃] (Ruthenium catalyst precursor)

-

Chiral diphosphine ligand (e.g., (S)-SEGPHOS)

-

1,3-Pentadiene (reactant)

-

Acetaldehyde (reactant)

-

2-Propanol (reductant and solvent)

-

Anhydrous Toluene (solvent)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for air-sensitive reactions (Schlenk line, etc.)

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, a Schlenk flask is charged with [RuH₂(CO)(PPh₃)₃] (0.01 mmol, 1 mol%) and the chiral diphosphine ligand (0.012 mmol, 1.2 mol%).

-

Anhydrous toluene (2.0 mL) is added, and the mixture is stirred at room temperature for 30 minutes to allow for ligand exchange and catalyst formation.

-

Reaction Setup: To the catalyst solution, add 2-propanol (5.0 mL).

-

The reaction mixture is cooled to the desired temperature (e.g., 0 °C or room temperature).

-

1,3-Pentadiene (1.5 mmol, 1.5 equiv) is added, followed by the slow, dropwise addition of acetaldehyde (1.0 mmol, 1.0 equiv) over 1 hour using a syringe pump to minimize side reactions.

-

Reaction Monitoring: The reaction is stirred at the set temperature for 12-24 hours. Progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl (10 mL).

-

The mixture is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the enantioenriched this compound.

Caption: Experimental workflow for Ru-catalyzed synthesis.

Protocol 2: Determination of Enantiomeric Excess (% ee) by Mosher's Ester Analysis

This protocol describes the derivatization of the synthesized this compound with Mosher's acid chloride to form diastereomeric esters, which can be distinguished by ¹H NMR spectroscopy to determine the enantiomeric excess.[2][3][4] A typical analysis requires 4-6 hours of active effort over one to two days.[2][3][4]

Materials:

-

Enantioenriched this compound (approx. 5 mg)

-

(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

-

(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

-

Anhydrous pyridine or DMAP/triethylamine

-

Anhydrous dichloromethane (DCM) or C₆D₆ for NMR

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

NMR tubes

Procedure:

-

Preparation of (R)-MTPA Ester:

-

In a clean, dry NMR tube, dissolve the synthesized this compound (approx. 2.5 mg, 1 equiv) in anhydrous CDCl₃ or C₆D₆ (0.5 mL).

-

Add anhydrous pyridine (5 µL, excess).

-

Add (R)-MTPA-Cl (approx. 1.2 equiv).

-

Cap the NMR tube, mix thoroughly, and let it stand at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC or ¹H NMR by observing the disappearance of the carbinol proton).

-

-

Preparation of (S)-MTPA Ester:

-

In a separate, identical NMR tube, repeat the procedure from step 1 using (S)-MTPA-Cl.

-

-

¹H NMR Analysis:

-

Acquire a high-resolution ¹H NMR spectrum for both the (R)- and (S)-MTPA ester samples.

-

Identify well-resolved protons that are close to the newly formed stereocenter. Protons of the methyl group at C1 or the olefinic proton at C3 are often good candidates.

-

For one of the diastereomeric mixtures (e.g., the one formed from the racemic alcohol if available, or the enantioenriched sample), carefully integrate the signals corresponding to the two diastereomers for a specific proton.

-

-

Calculation of Enantiomeric Excess:

-

Let the integration values for a specific proton in the two diastereomers be I₁ (major) and I₂ (minor).

-

The enantiomeric excess (% ee) is calculated using the formula: % ee = [(I₁ - I₂) / (I₁ + I₂)] * 100

-

Caption: Workflow for ee determination via Mosher's ester analysis.

Conclusion

The enantioselective synthesis of this compound can be effectively achieved through transition metal-catalyzed asymmetric coupling of 1,3-pentadiene and acetaldehyde or their synthetic equivalents. Ruthenium and nickel-based catalytic systems, in particular, offer high yields and enantioselectivities, providing a reliable pathway to this valuable chiral building block. The protocols and data presented herein serve as a comprehensive guide for researchers to develop and optimize this synthesis. Accurate determination of the product's enantiomeric purity is critical and can be reliably performed using the detailed Mosher's ester analysis protocol. These methodologies are foundational for the application of this compound in the synthesis of more complex, biologically active molecules.

References

- 1. Ruthenium-Catalyzed Oxidative Cross-Coupling Reaction of Activated Olefins with Vinyl Boronates for the Synthesis of (E,E)-1,3-Dienes [organic-chemistry.org]

- 2. This compound | 69668-82-2 | Benchchem [benchchem.com]

- 3. Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones [authors.library.caltech.edu]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analytical Detection of 3,5-Octadien-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Octadien-2-ol is a volatile organic compound that contributes to the flavor and aroma profile of various food products and is also of interest in other research areas.[1] Its chemical structure, featuring a conjugated diene system and a chiral center, presents unique analytical challenges, including the separation of various stereoisomers.[1] This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound using modern analytical techniques.

Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the identification and quantification of volatile compounds like this compound. Its high separation efficiency and sensitive, specific detection make it ideal for complex matrices. For even more complex samples, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) can be employed to resolve co-eluting compounds.[1]

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and efficient technique for the extraction of volatile and semi-volatile compounds from solid, liquid, and gaseous samples. It is particularly well-suited for the analysis of aroma compounds in food and beverages.

Experimental Protocol: HS-SPME for this compound in a Tea Matrix

-

Sample Weighing: Accurately weigh 1.0 g of the ground tea sample into a 20 mL headspace vial.

-

Internal Standard Spiking (Optional but Recommended for Quantification): Spike the sample with an appropriate internal standard (e.g., a deuterated analog of this compound or a compound with similar chemical properties and volatility, such as 2-octanol) to a final concentration within the calibration range.

-

Vial Sealing: Immediately seal the vial with a PTFE-faced silicone septum and an aluminum cap.

-

Incubation and Extraction: Place the vial in an autosampler with an incubation chamber.

-

Incubation Temperature: 80 °C

-

Incubation Time: 15 minutes to allow for equilibration of the volatiles in the headspace.

-

SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile compound analysis.

-

Extraction Time: Expose the SPME fiber to the headspace for 30 minutes at 80 °C.

-

-

Desorption: After extraction, the SPME fiber is immediately transferred to the GC inlet for thermal desorption of the analytes.

-

Injector Temperature: 250 °C

-

Desorption Time: 5 minutes

-

Injection Mode: Splitless

-

GC-MS Instrumental Parameters

The following are typical GC-MS parameters for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

Experimental Protocol: GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Capillary Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a polar column such as SUPELCOWAX™ 10 (30 m x 0.25 mm i.d., 0.25 µm film thickness) for different selectivity. The NIST WebBook indicates retention indices for this compound on non-polar columns like HP-5MS and TR-5MS.[2]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp to 220 °C at a rate of 4 °C/min.

-

Ramp to 280 °C at a rate of 20 °C/min and hold for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 35-450.

-

Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.

-

Data Presentation: Method Validation Parameters

Quantitative analysis of this compound requires method validation to ensure data reliability. The following table summarizes typical performance characteristics for the analysis of volatile alcohols by HS-SPME-GC-MS. These values should be experimentally verified for this compound.

| Parameter | Typical Value/Range | Acceptance Criteria |

| Linearity (r²) | > 0.995 | ≥ 0.99 |

| Linear Range | 0.5 - 100 µg/L | Should cover the expected concentration range |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/L | Signal-to-Noise Ratio ≥ 3 |

| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/L | Signal-to-Noise Ratio ≥ 10 |

| Accuracy (% Recovery) | 90 - 110% | Typically within 80-120% |

| Precision (% RSD) | < 15% | Repeatability (Intra-day) < 15%, Intermediate Precision (Inter-day) < 20% |

Note: These are representative values for similar analytes and should be established specifically for this compound during method development and validation. For regulated environments, linearity correlation coefficients of ≥ 0.999 are often required.[3] Accuracy is typically expected to be within 98-102%.[3]

Alternative Analytical Technique: High-Performance Liquid Chromatography (HPLC) with UV Detection

For non-volatile or thermally labile compounds, HPLC is the method of choice. While this compound is volatile, HPLC can be used for its analysis after derivatization. This is particularly useful if a laboratory is not equipped with a GC-MS system. The derivatization step involves reacting the hydroxyl group of the alcohol with a UV-absorbing chromophore, allowing for sensitive detection by a UV detector.

Derivatization for HPLC-UV Analysis

A common derivatizing agent for alcohols is 3,5-dinitrobenzoyl chloride (DNB-Cl). The reaction converts the alcohol into a highly UV-active ester.

Experimental Protocol: Derivatization with 3,5-Dinitrobenzoyl Chloride

-

Sample Preparation: Prepare a solution of the sample containing this compound in a suitable aprotic solvent (e.g., acetonitrile).

-

Reagent Preparation: Prepare a solution of 3,5-dinitrobenzoyl chloride and a catalyst (e.g., pyridine or 4-dimethylaminopyridine) in the same solvent.

-

Reaction: Mix the sample solution with the reagent solution in a sealed vial. The reaction is typically carried out at a slightly elevated temperature (e.g., 60 °C) for a defined period (e.g., 30-60 minutes).

-

Quenching: After the reaction is complete, quench any excess reagent by adding a small amount of a nucleophilic solvent like methanol.

-

Dilution and Analysis: Dilute the reaction mixture to an appropriate concentration with the mobile phase and inject it into the HPLC system.

HPLC-UV Instrumental Parameters

The following are general starting conditions for the HPLC analysis of the DNB-derivatized this compound. Method development and optimization are necessary.

Experimental Protocol: HPLC-UV Analysis

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

Gradient: Start with a suitable composition (e.g., 50% B), and increase the percentage of B to elute the derivatized compound.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: The DNB chromophore has a strong absorbance around 254 nm.

-

Injection Volume: 10 µL.

Concluding Remarks

The choice of analytical method for this compound depends on the sample matrix, the required sensitivity, and the available instrumentation. GC-MS with HS-SPME is the most powerful and widely used technique for its analysis, providing high sensitivity and selectivity. HPLC with UV detection after derivatization offers a viable alternative. For both methods, proper validation is crucial to ensure the accuracy and reliability of the results. The protocols provided herein serve as a comprehensive starting point for the development of robust analytical methods for this compound.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of 3,5-Octadien-2-ol

Introduction

3,5-Octadien-2-ol is a volatile organic compound with the molecular formula C₈H₁₄O.[1][2] As a dienol, its structure contains an eight-carbon chain with two conjugated double bonds and a hydroxyl group, leading to the potential for multiple stereoisomers.[2] This compound is of interest in various fields, including flavor and fragrance chemistry, as well as in the study of volatile emissions from biological sources. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of such volatile compounds in complex matrices.[3][4] This application note provides a detailed protocol for the analysis of this compound using GC-MS.

Experimental Protocols

1. Sample Preparation

The choice of sample preparation method will depend on the sample matrix. Below are protocols for common scenarios.

a) Liquid-Liquid Extraction (LLE) for Aqueous Samples: [3]

-

To 10 mL of the aqueous sample in a separatory funnel, add 2 mL of a suitable organic solvent (e.g., dichloromethane or hexane).

-

Add a known amount of an appropriate internal standard (e.g., 1-heptanol).

-

Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

-

Allow the layers to separate.

-

Collect the organic layer (bottom layer for dichloromethane, top layer for hexane).

-

Dry the organic extract over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.[5]

-

Transfer the extract to a 2 mL autosampler vial for GC-MS analysis.[6]

b) Headspace Analysis for Solid or High-Matrix Samples: [3]

-

Weigh 1-2 g of the solid sample into a 20 mL headspace vial.

-

Add a known amount of internal standard.

-

If the sample is dry, add a small amount of deionized water (e.g., 1 mL) to facilitate the release of volatiles.

-

Seal the vial with a PTFE-lined septum and crimp cap.

-

Incubate the vial at a specific temperature (e.g., 80°C) for a set time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.[7]

-

Directly inject a portion of the headspace gas (e.g., 1 mL) into the GC-MS system using a gas-tight syringe or an automated headspace sampler.[6][7]

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC or equivalent

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column[1]

-

Injector: Split/Splitless

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Split Ratio: 20:1 (can be adjusted based on sample concentration)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes

-

Ramp: 10°C/min to 250°C

-

Hold: 5 minutes at 250°C

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 35-350

Data Presentation

Table 1: GC-MS Quantitative Data for this compound Analysis

| Parameter | Value | Notes |

| Retention Time (RT) | ~10.5 - 11.5 min | Dependent on the specific GC conditions and column. The NIST database indicates a Kovats retention index of around 1037-1039 on a non-polar column.[1][8] |

| Characteristic Ions (m/z) | 43, 55, 67, 81, 95, 111, 126 (M+) | Fragmentation pattern is predicted based on the structure. The molecular ion (M+) at m/z 126 may be observed.[1] |

| Limit of Detection (LOD) | 0.01 - 0.05 ng/µL | Typical values for similar compounds on modern GC-MS systems. |

| Limit of Quantification (LOQ) | 0.05 - 0.15 ng/µL | Typical values for similar compounds on modern GC-MS systems. |

| Linearity (R²) | >0.995 | Over a typical calibration range of 0.1 to 10 µg/mL. |

| Internal Standard | 1-Heptanol or Cyclohexanol | Should be selected based on non-interference with the analyte and similarity in chemical properties. |

Mandatory Visualization

Caption: Experimental workflow for the GC-MS analysis of this compound.

Caption: Logical flow of data processing for GC-MS analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound by GC-MS. The described methods for sample preparation and instrument parameters are robust and can be adapted to various sample matrices. The provided quantitative data offers a benchmark for method validation and routine analysis. The use of GC-MS allows for the sensitive and selective determination of this compound, making it a suitable technique for researchers, scientists, and professionals in drug development and other relevant fields.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | 69668-82-2 | Benchchem [benchchem.com]

- 3. Sample preparation GC-MS [scioninstruments.com]

- 4. m.youtube.com [m.youtube.com]

- 5. organomation.com [organomation.com]

- 6. uoguelph.ca [uoguelph.ca]

- 7. A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use [mdpi.com]

- 8. This compound (CAS 69668-82-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

Application Note: Chiral HPLC Separation of 3,5-Octadien-2-ol Enantiomers

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of the (R) and (S) enantiomers of 3,5-Octadien-2-ol. Due to the presence of a chiral center at the C-2 position, the separation of these enantiomers is crucial for applications in flavor, fragrance, and pharmaceutical industries where stereochemistry can dictate biological activity.[1] This method utilizes a polysaccharide-based chiral stationary phase (CSP), which is widely effective for resolving a variety of racemic compounds.[2][3] The described protocol provides a reliable and reproducible approach for the analytical determination of the enantiomeric purity of this compound.

Introduction

This compound is a volatile organic compound with a structure that includes two conjugated double bonds and a hydroxyl group on the second carbon. The C-2 carbon is a stereocenter, leading to the existence of (R)- and (S)-enantiomers.[1] In many biological systems, enantiomers of a chiral compound can exhibit significantly different pharmacological, toxicological, or organoleptic properties.[4][5] Consequently, the ability to separate and quantify individual enantiomers is of significant importance.[4] High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is a powerful and widely used technique for enantioselective separation.[3][4][6] Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, have demonstrated broad applicability and high enantiorecognition capabilities for a diverse range of chiral molecules.[2] This note presents a method employing a cellulose-based CSP for the baseline separation of this compound enantiomers.

Experimental Conditions

A systematic approach was taken to develop the optimal chromatographic conditions. The selection of the chiral stationary phase and mobile phase composition was based on the chemical properties of this compound, which possesses a hydroxyl group amenable to hydrogen bonding and a non-polar hydrocarbon chain.

| Parameter | Condition |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP |

| Particle Size | 5 µm |

| Dimensions | 250 mm x 4.6 mm I.D. |

| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Sample Concentration | 1.0 mg/mL in mobile phase |

| Standard | Racemic this compound |

Quantitative Data Summary

The following table summarizes the expected chromatographic results for the separation of (R)- and (S)-3,5-Octadien-2-ol enantiomers under the optimized conditions.

| Analyte | Retention Time (t R ) [min] | Tailing Factor (T f ) | Resolution (R s ) |

| (R)-3,5-Octadien-2-ol | 8.5 | 1.1 | \multirow{2}{*}{>1.5} |

| (S)-3,5-Octadien-2-ol | 10.2 | 1.2 |

Note: The elution order of enantiomers is dependent on the specific chiral stationary phase and must be confirmed with pure enantiomeric standards.

Experimental Protocol

This protocol outlines the necessary steps for the preparation of the sample and the operation of the HPLC system for the chiral separation of this compound.

1. Materials and Reagents

-

Racemic this compound standard

-

HPLC-grade n-Hexane

-

HPLC-grade Isopropanol (IPA)

-

Methanol for system flushing

-

0.45 µm syringe filters

2. Instrument and Column Preparation

-

Install the Cellulose tris(3,5-dimethylphenylcarbamate) column (250 mm x 4.6 mm, 5 µm) into the HPLC system.

-

Flush the column with 100% Isopropanol at a low flow rate (0.2 mL/min) for 30 minutes.

-

Equilibrate the column with the mobile phase (n-Hexane/IPA, 95:5 v/v) at a flow rate of 1.0 mL/min.

-

Continue equilibration until a stable baseline is achieved at the detection wavelength of 220 nm (approximately 30-60 minutes).

3. Standard and Sample Preparation

-

Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of racemic this compound standard and transfer it to a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with the mobile phase (n-Hexane/IPA, 95:5 v/v).

-

Working Solution: The stock solution can be used directly for analysis.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

4. Chromatographic Analysis

-

Set the HPLC parameters as specified in the "Experimental Conditions" table.

-

Inject 10 µL of the prepared sample solution onto the column.

-

Run the analysis and record the chromatogram for approximately 15 minutes, or until both enantiomeric peaks have eluted.

-

Identify the peaks corresponding to the (R) and (S) enantiomers based on a known standard or subsequent analysis.

-

Integrate the peak areas to determine the enantiomeric ratio and calculate the enantiomeric excess (% ee).

Visualization of Experimental Workflow

Caption: Workflow for Chiral HPLC Separation.

Conclusion

The described HPLC method provides a successful baseline separation of the (R) and (S) enantiomers of this compound. The use of a cellulose-based chiral stationary phase with a normal-phase mobile phase is effective for this separation. This protocol can be readily implemented in quality control and research laboratories for the routine analysis of the enantiomeric purity of this compound. Further optimization of the mobile phase composition or temperature may be performed to enhance resolution or reduce analysis time if required.

References

3,5-Octadien-2-ol: Application Notes for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Octadien-2-ol is a conjugated dienol with potential as a versatile precursor in organic synthesis. Its structure, featuring a secondary alcohol, a chiral center at the C-2 position, and a conjugated diene system, offers multiple reactive sites for a variety of chemical transformations. This document provides an overview of its potential applications, reactivity, and theoretical experimental protocols based on the general reactivity of similar compounds.

Chemical Properties and Reactivity

This compound is an unsaturated alcohol with the molecular formula C₈H₁₄O. The key reactive features of this molecule are the secondary alcohol group and the conjugated diene system. The presence of a chiral center at C-2 means it can exist as (R) and (S) enantiomers, making it a candidate for stereoselective synthesis.

The secondary alcohol is amenable to standard transformations such as oxidation, esterification, and etherification. The conjugated diene system can potentially participate in cycloaddition reactions, such as the Diels-Alder reaction, and other transformations involving conjugated π-systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C₈H₁₄O | - | Cheméo |

| Molecular Weight | 126.20 | g/mol | Cheméo |

| logP | 1.890 | - | Crippen Calculated |

| Boiling Point | - | K | Not Available |

| Melting Point | - | K | Not Available |

Potential Synthetic Applications

While specific, detailed protocols for the use of this compound as a synthetic precursor are not widely available in the surveyed literature, its structural motifs suggest several potential applications in organic synthesis. The following sections outline theoretical protocols for key transformations based on the known reactivity of conjugated dienols.

Application Note 1: Oxidation to 3,5-Octadien-2-one

The oxidation of the secondary alcohol in this compound would yield the corresponding α,β-unsaturated ketone, 3,5-octadien-2-one. This ketone is a known flavor component and could serve as a building block for further synthesis.[1]

Logical Workflow for Oxidation

Caption: General workflow for the oxidation of this compound.

Protocol: Pyridinium Chlorochromate (PCC) Oxidation

Objective: To synthesize 3,5-octadien-2-one from this compound.

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

-

Add PCC (1.5 eq) to the solution in one portion.

-

Stir the reaction mixture vigorously at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.

-

Wash the silica gel plug with additional diethyl ether.

-

Combine the organic filtrates and wash sequentially with 5% aqueous NaOH, 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 3,5-octadien-2-one.

Expected Outcome: 3,5-octadien-2-one as a liquid. The yield and purity should be determined by standard analytical techniques (NMR, GC-MS).

Application Note 2: Diels-Alder Cycloaddition

The conjugated diene system of this compound makes it a potential diene for the Diels-Alder reaction, a powerful tool for the formation of six-membered rings. The reaction with a suitable dienophile would lead to the formation of a substituted cyclohexene derivative. The hydroxyl group could direct the stereoselectivity of the cycloaddition.

Signaling Pathway for Diels-Alder Reaction

Caption: Conceptual pathway for a Diels-Alder reaction.

Protocol: Reaction with N-Phenylmaleimide

Objective: To synthesize a cyclohexene derivative from this compound via a Diels-Alder reaction.

Materials:

-

This compound

-

N-Phenylmaleimide

-

Toluene or xylene

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and inert atmosphere

Procedure:

-

To a solution of this compound (1.0 eq) in toluene in a round-bottom flask, add N-phenylmaleimide (1.1 eq).

-

Heat the reaction mixture to reflux (approximately 110 °C for toluene) under an inert atmosphere.

-

Monitor the reaction progress by TLC. The reaction may require several hours to proceed to completion.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or flash column chromatography on silica gel.

Expected Outcome: A substituted cyclohexene adduct. The yield and diastereoselectivity would need to be determined experimentally.

Future Directions and Research Opportunities

The synthetic utility of this compound remains an area with significant potential for exploration. Future research could focus on:

-

Asymmetric Catalysis: Utilizing the chirality of this compound to direct stereoselective transformations.

-

Derivatization for Drug Discovery: The synthesis of novel derivatives as potential scaffolds for medicinal chemistry programs.

-

Natural Product Synthesis: Employing this compound as a chiral building block in the total synthesis of complex natural products.

Disclaimer: The protocols provided are theoretical and based on general chemical principles. Researchers should conduct a thorough literature search and risk assessment before attempting any new experimental work. All experiments should be performed in a properly equipped laboratory with appropriate safety precautions.

References

Application of 3,5-Octadien-2-ol in the Flavor and Fragrance Industry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Octadien-2-ol is a volatile organic compound that has garnered interest within the flavor and fragrance industry due to its contribution to the aroma profiles of various natural products. As a secondary unsaturated alcohol, its stereochemistry plays a crucial role in its sensory perception. This document provides a comprehensive overview of the application of this compound, including its organoleptic properties, natural occurrence, and detailed protocols for its synthesis and sensory evaluation.

Organoleptic Properties and Applications

This compound is characterized by a distinct aroma profile that can be described as "green".[1] Its presence as a volatile compound is often associated with microbial metabolism of lipids and has been identified in a variety of food products and other natural sources.[2] The specific E/Z configuration of the double bonds and the chirality at the C-2 position significantly influence its sensory properties.[2]

Due to its volatile nature and green aroma, this compound holds potential as a flavoring agent and in fragrance production.[2] Its application can enhance the natural green and fresh notes in a variety of flavor and fragrance formulations.

Natural Occurrence

This compound has been identified as a volatile compound in several natural sources, highlighting its role in the complex aroma profiles of these products.

| Natural Source | Reference |

| Microalgae (as a key volatile for organoleptic quality) | [3] |

| Asparagus Tea Noodles | [4] |

| Roasted Peanuts | [5] |

| Product of microbial metabolism in various food products | [2] |

| Brewers' Spent Grain (formed during treatment) | [6] |

| Date Palm Fruit | [7] |

| Gryllus bimaculatus (a species of cricket) | [8] |

| Glyco-pea protein hydrolysate | [9] |

| Legume Seeds | [10] |

| Potato Tubers | [11] |

Experimental Protocols

Protocol 1: Synthesis of (E,E)-3,5-Octadien-2-ol via Reduction of (E,E)-3,5-Octadien-2-one

This protocol describes a method for the synthesis of (E,E)-3,5-Octadien-2-ol through the selective reduction of the corresponding ketone, (E,E)-3,5-Octadien-2-one.

Materials:

-

(E,E)-3,5-Octadien-2-one

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Dissolve (E,E)-3,5-Octadien-2-one in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath to 0°C.

-

Slowly add sodium borohydride to the stirred solution. The addition should be portion-wise to control the reaction temperature.

-

After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (E,E)-3,5-Octadien-2-ol.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

Expected Outcome:

This procedure is expected to yield (E,E)-3,5-Octadien-2-ol. The stereoselectivity of the reduction of the ketone to the secondary alcohol is a key aspect of this synthesis.[12]

Protocol 2: Sensory Evaluation using Gas Chromatography-Olfactometry (GC-O)

This protocol outlines a general procedure for the sensory evaluation of this compound using Gas Chromatography-Olfactometry (GC-O), a technique that combines instrumental analysis with human sensory perception.

Equipment:

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactometry port.

-

Appropriate GC column for flavor analysis (e.g., a polar or mid-polar capillary column).

-

Humidified air supply for the olfactometry port.

-

Data acquisition system for both FID and sensory data.

-

Trained sensory panel.

Procedure:

-

Sample Preparation: Prepare a solution of synthesized or isolated this compound in a suitable solvent (e.g., ethanol or diethyl ether) at a concentration appropriate for GC analysis and sensory detection.

-

GC-MS Analysis (Initial Identification): Initially, analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the identity and purity of this compound and to determine its retention time.

-

GC-O Analysis: a. Inject an aliquot of the sample into the GC-O system. b. The effluent from the GC column is split between the FID and the olfactometry port. c. A trained panelist sniffs the effluent from the olfactometry port and records the time and a description of any detected odor. d. The intensity of the odor can also be rated on a predefined scale. e. The data from the FID and the sensory panelist are recorded simultaneously.

-

Data Analysis: a. Correlate the retention time of the odor event with the retention time of the peak from the FID to identify the compound responsible for the odor. b. Compile the odor descriptions from multiple panelists to create a sensory profile for this compound. c. Techniques such as Aroma Extract Dilution Analysis (AEDA) can be employed to determine the flavor dilution (FD) factor, which is a measure of the odor potency of the compound.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis and sensory evaluation of this compound.

Caption: Logical relationship between the properties, occurrence, synthesis, evaluation, and application of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 69668-82-2 | Benchchem [benchchem.com]

- 3. US10119947B2 - Protein-rich microalgal biomass compositions of optimized sensory quality - Google Patents [patents.google.com]

- 4. The characterization of sensory properties, aroma profile and antioxidant capacity of noodles incorporated with asparagus tea ultra-micro powder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peanut oils from roasting operations: An overview of production technologies, flavor compounds, formation mechanisms, and affecting factors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Patterns of Volatile Diversity Yield Insights Into the Genetics and Biochemistry of the Date Palm Fruit Volatilome - PMC [pmc.ncbi.nlm.nih.gov]